Comparative Boiling Point Analysis: 4-Chlorophenyl vs. 2-Chlorophenyl Cyclopentyl Ketone
4-Chlorophenyl cyclopentyl ketone exhibits a markedly higher boiling point compared to its ortho-substituted isomer, 2-chlorophenyl cyclopentyl ketone. This difference is critical for downstream processing and purification. While the ortho-isomer is commonly handled as a liquid with a reported boiling point of 96°C at 0.05 mmHg [1], the para-isomer is characterized by a calculated boiling point of 320.75°C at 760 mmHg [2]. This significant divergence in volatility directly influences the choice of distillation parameters, storage conditions, and handling protocols.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 320.75 °C at 760 mmHg (calculated) [2] |
| Comparator Or Baseline | 2-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8): 96 °C at 0.05 mmHg (reduced pressure) [1] |
| Quantified Difference | The para-isomer has a >220 °C higher boiling point at standard atmospheric pressure, though direct comparison is complicated by the differing pressure conditions of the reported data. The data indicate that the para-isomer is significantly less volatile than the ortho-isomer. |
| Conditions | Calculated value for target compound; experimental value for comparator at reduced pressure. |
Why This Matters
For procurement, this difference dictates that the para-isomer will remain a liquid or solid at temperatures where the ortho-isomer would volatilize, impacting storage stability, reaction design in high-temperature syntheses, and purification method selection (e.g., distillation vs. chromatography).
- [1] TCI Chemicals. 2-Chlorophenyl Cyclopentyl Ketone. Retrieved from https://stg.tcichemicals.com/US/en/p/C2338 View Source
- [2] YYBY. (4-氯苯基)(环戊基)甲酮 (4-chlorophenyl)-cyclopentylmethanone. Retrieved from https://www.yybyy.com/2204-98-0.html View Source
